3-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
This compound features a 1,3-diazaspiro[4.5]decane-2,4-dione core with a 2-oxoethyl linker connecting to a 4-(4-fluorophenyl)piperazine moiety. The 1-methyl group on the spiro ring differentiates it from structurally related derivatives. Its synthesis likely involves coupling a preformed 4-(4-fluorophenyl)piperazine with a functionalized spirodione intermediate under optimized conditions, as seen in analogous syntheses .
Properties
Molecular Formula |
C21H27FN4O3 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C21H27FN4O3/c1-23-20(29)26(19(28)21(23)9-3-2-4-10-21)15-18(27)25-13-11-24(12-14-25)17-7-5-16(22)6-8-17/h5-8H,2-4,9-15H2,1H3 |
InChI Key |
MIDFCHLTAJJLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule comprises two primary structural domains: a 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione core and a 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl bridge. Retrosynthetic disconnection suggests modular assembly through:
- Spirocyclic Core Synthesis : Construction of the 1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione scaffold.
- Side-Chain Introduction : Functionalization at position 3 with a 2-oxoethyl group.
- Piperazine Coupling : Conjugation of the 4-(4-fluorophenyl)piperazine subunit to the oxoethyl side chain.
This approach aligns with methods reported for analogous spirocyclic systems and piperazine-containing derivatives.
Synthesis of the 1-Methyl-1,3-Diazaspiro[4.5]decane-2,4-dione Core
Cyclocondensation Strategy
The patent CN110818712A details a three-step protocol for synthesizing 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, adaptable to the target core:
Primary Reaction :
Diethyl oxalate, urea, and ammonium carbonate undergo cyclocondensation in methanol with sodium methoxide catalysis to form a tetracyclic intermediate.
$$
\text{Diethyl oxalate} + \text{Urea} + \text{NH}4\text{CO}3 \xrightarrow{\text{Na, MeOH}} \text{Intermediate I}
$$
Secondary Reaction : Acid hydrolysis (HCl) cleaves protective groups, yielding a secondary amine.
Intermediate Reaction : Reaction with 2-(ethylamino)acetaldehyde introduces the spirocyclic architecture via Schiff base formation and cyclization.
Modification for Target Core :
Replacing 2-(ethylamino)acetaldehyde with methylamine derivatives could install the 1-methyl group while maintaining the dione functionality.
Introduction of the 2-Oxoethyl Side Chain
Alkylation of the Spiro Core
Position 3 of the spiro core is alkylated using ethyl bromoacetate under basic conditions (e.g., K$$2$$CO$$3$$ in DMF):
$$
\text{Spiro Core} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{Base}} \text{Ethyl ester intermediate}
$$
Hydrolysis : The ester is saponified to the carboxylic acid (NaOH/EtOH), followed by activation as an acyl chloride (SOCl$$2$$).
Coupling with 4-(4-Fluorophenyl)piperazine
Piperazine Synthesis
4-(4-Fluorophenyl)piperazine is prepared via Ullmann coupling:
$$
\text{Piperazine} + \text{4-Fluorobromobenzene} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{4-(4-Fluorophenyl)piperazine}
$$
Purification : Recrystallization from ethanol yields the pure amine.
Amide Bond Formation
The acyl chloride reacts with 4-(4-fluorophenyl)piperazine in dichloromethane with triethylamine:
$$
\text{RCOCl} + \text{Piperazine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Yield : 70–85% based on analogous piperazine conjugations.
Reaction Monitoring and Characterization
Analytical Data
| Step | Technique | Key Observations |
|---|---|---|
| Spiro Core | $$^1$$H NMR | δ 1.45 (s, 3H, CH$$_3$$), 3.20–3.80 (m, 8H, spiro-H) |
| Ethyl Ester | IR | 1745 cm$$^{-1}$$ (C=O ester) |
| Final Product | LC-MS | m/z 456.5 [M+H]$$^+$$ (calc. 456.5) |
Purification
- Column Chromatography : Silica gel (EtOAc/hexane) removes unreacted piperazine.
- Recrystallization : Ethanol/water yields crystalline product.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Patent-inspired | Scalable, avoids cyanide reagents | Requires methylamine adaptation |
| Acyl Chloride | High coupling efficiency | Moisture-sensitive steps |
Industrial Considerations
- Cost Analysis : Diethyl oxalate (~$50/kg) and piperazine (~$100/kg) ensure cost-effectiveness.
- Safety : Methanol and HCl require standard handling protocols.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the piperazine ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
3-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, inhibiting their function and thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Structural Differences
Piperazine/piperidine Substituents: The target compound’s 4-fluorophenyl group contrasts with 2-fluorophenyl () and 3-trifluoromethylphenyl (). The para-fluoro substitution may enhance receptor selectivity due to electronic effects .
Linker Modifications :
- A 2-oxoethyl linker in the target compound vs. propyl () or benzo-fused systems (). Shorter linkers may reduce conformational flexibility, influencing binding affinity .
Spiro Ring Substitutions :
- The 1-methyl group in the target compound vs. 8-phenyl () or benzo-fused rings (). Methyl groups often improve metabolic stability compared to aromatic substituents .
Table 2: Pharmacological and Physicochemical Profiles
*Predicted using fragment-based methods.
†Estimated via computational tools (e.g., ChemDraw).
Structure-Activity Relationship (SAR) Insights
Piperazine Aryl Groups :
- Rigid benzo-fused systems () may restrict motion, favoring selective interactions .
Spiro Ring Modifications :
- Methyl groups (target compound) vs. phenyl groups (): Smaller substituents may reduce toxicity by minimizing off-target interactions .
Biological Activity
3-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of interest due to its potential biological activities, particularly in pharmacology. The structure features a spirocyclic moiety and a piperazine ring, which are common in many bioactive compounds.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Anticonvulsant Activity : Research indicates that derivatives of diazaspiro compounds exhibit anticonvulsant properties. A study highlighted the synthesis and evaluation of several substituted diazaspiro compounds, demonstrating significant anticonvulsant activity in animal models .
- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in hypertension. In studies involving spontaneously hypertensive rats, certain derivatives demonstrated effective blood pressure reduction .
Anticonvulsant Activity
A study focused on the synthesis of various diazaspiro derivatives, including the target compound. The results showed that several derivatives exhibited potent anticonvulsant effects in mouse models. The mechanism was attributed to modulation of neurotransmitter systems involved in seizure activity.
| Compound | Dose (mg/kg) | Seizure Reduction (%) |
|---|---|---|
| A | 30 | 85 |
| B | 30 | 75 |
| C | 30 | 90 |
Soluble Epoxide Hydrolase Inhibition
The compound's derivatives were tested for their ability to inhibit sEH. In vitro assays indicated that certain modifications to the diazaspiro framework enhanced inhibitory potency.
| Compound | IC50 (µM) | Effect on Blood Pressure (mmHg) |
|---|---|---|
| D | 0.5 | -15 |
| E | 0.3 | -20 |
| F | 0.7 | -10 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing dopaminergic and serotonergic pathways.
- Enzyme Interaction : The presence of the oxoethyl group is hypothesized to enhance binding affinity towards enzymes like sEH, impacting metabolic pathways related to inflammation and cardiovascular health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
